molecular formula C20H23N5O4S B2723585 6-(2-methylpropane-2-sulfonyl)-2-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one CAS No. 2310121-03-8

6-(2-methylpropane-2-sulfonyl)-2-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one

Cat. No.: B2723585
CAS No.: 2310121-03-8
M. Wt: 429.5
InChI Key: ASDFLJGTKDPYIJ-UHFFFAOYSA-N
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Description

6-(2-methylpropane-2-sulfonyl)-2-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one is a complex heterocyclic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a unique structure that combines multiple functional groups, making it a versatile candidate for research and industrial applications.

Preparation Methods

The synthesis of 6-(2-methylpropane-2-sulfonyl)-2-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one typically involves multi-step reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the acid-catalyzed cyclization of hydrazinyl derivatives with ortho esters can lead to the formation of the triazole ring . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using automated systems and advanced purification techniques.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions activated by the triazole ring. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum.

Scientific Research Applications

6-(2-methylpropane-2-sulfonyl)-2-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways, where the compound modulates the activity of key proteins involved in cellular communication .

Comparison with Similar Compounds

Similar compounds include other triazolo[4,3-b]pyridazine derivatives, such as:

Properties

IUPAC Name

6-tert-butylsulfonyl-2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O4S/c1-20(2,3)30(28,29)17-11-10-16-21-24(19(27)25(16)22-17)13-18(26)23-12-6-8-14-7-4-5-9-15(14)23/h4-5,7,9-11H,6,8,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASDFLJGTKDPYIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)C1=NN2C(=NN(C2=O)CC(=O)N3CCCC4=CC=CC=C43)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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